molecular formula C7H14F2N2 B13175386 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine

2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine

Cat. No.: B13175386
M. Wt: 164.20 g/mol
InChI Key: SBDZICRBPQITGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine is a chemical compound that features a pyrrolidine ring attached to a propanamine backbone, with two fluorine atoms at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2,2-difluoropropan-1-amine with pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine is not fully understood, but it is believed to interact with various molecular targets through its amine and fluorine functionalities. These interactions can influence biological pathways and enzyme activities, making it a compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-(pyridin-2-yl)propan-1-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    2,2-Difluoro-3-(morpholin-4-yl)propan-1-amine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine

InChI

InChI=1S/C7H14F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-6,10H2

InChI Key

SBDZICRBPQITGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(CN)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.